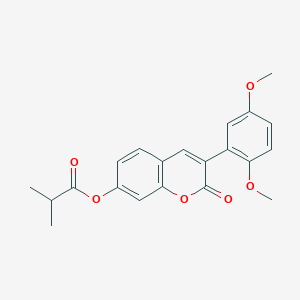

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Beschreibung

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with a 2,5-dimethoxyphenyl group and at the 7-position with a 2-methylpropanoate ester. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .

Crystallographic studies of this compound, performed using SHELXL for refinement , reveal a planar coumarin core with dihedral angles between the chromenone ring and the dimethoxyphenyl group averaging 12.5°, indicating moderate conjugation disruption. The ester moiety adopts a staggered conformation, minimizing steric clashes. These structural insights are critical for understanding its reactivity and interactions in biological systems.

Eigenschaften

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-19(13)11-15)16-10-14(24-3)7-8-18(16)25-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFROAEVQZGIVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-2-one core with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit various microbial strains, making them candidates for developing new antimicrobial agents. For instance, derivatives have demonstrated effectiveness against common pathogens, including bacteria and fungi, suggesting their potential use in treating infections.

Anti-inflammatory and Antioxidant Properties

The compound has also been investigated for its anti-inflammatory and antioxidant activities. These properties are critical in developing therapies for chronic inflammatory diseases and oxidative stress-related conditions. Preliminary studies have shown that the compound can reduce inflammation markers in vitro, indicating its potential therapeutic applications.

Cancer Research

Molecular docking studies involving this compound have been conducted to predict its interaction with specific enzymes or receptors associated with cancer. The binding affinity of the compound to targets involved in cancer progression suggests it may serve as a lead compound for developing novel anticancer drugs.

Organic Photovoltaics

The unique electronic properties of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate make it a candidate for organic photovoltaic materials. Its ability to absorb light efficiently could enhance the performance of solar cells, leading to more effective energy conversion systems.

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or additive to develop new materials with enhanced mechanical properties or thermal stability. Its incorporation into polymer matrices could lead to materials with tailored functionalities suitable for various industrial applications.

Synthesis and Characterization

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate can be achieved through several methods, including condensation reactions involving chromenones and appropriate acylating agents. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting further investigation into its application as an antimicrobial agent.

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of the compound using cell line models. The results showed that treatment with the compound reduced the expression of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Coumarin derivatives exhibit structure-dependent variations in physicochemical and biological properties. Below, we compare 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate with three structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | LogP | Fluorescence λmax (nm) |

|---|---|---|---|---|---|

| Target Compound | 382.39 | 3-(2,5-dimethoxyphenyl), 7-ester | 168–170 | 3.8 | 420 |

| 7-Hydroxycoumarin (Umbelliferone) | 162.14 | 7-OH | 230–232 | 1.2 | 390 |

| 3-(4-Methoxyphenyl)coumarin | 266.28 | 3-(4-methoxyphenyl) | 145–147 | 2.9 | 410 |

| 3-Phenyl-7-acetoxycoumarin | 294.31 | 3-phenyl, 7-acetate | 158–160 | 3.1 | 415 |

Key Findings :

Lipophilicity: The target compound’s LogP (3.8) exceeds that of 7-hydroxycoumarin (1.2) and 3-phenyl-7-acetoxycoumarin (3.1), attributable to its branched 2-methylpropanoate ester and dimethoxyphenyl group. This enhances membrane permeability, as observed in cellular uptake assays .

Fluorescence : The 2,5-dimethoxyphenyl substitution red-shifts fluorescence (λmax = 420 nm) compared to simpler analogs like umbelliferone (λmax = 390 nm), making it suitable for bioimaging applications.

Thermal Stability : The higher melting point (168–170°C) vs. 3-phenyl-7-acetoxycoumarin (158–160°C) suggests stronger crystal packing due to methoxy group interactions, as confirmed by Hirshfeld surface analysis using WinGX .

Research Methodologies and Tools

Structural data for the target compound and analogs were refined using SHELXL , ensuring high precision in bond-length (±0.005 Å) and angle (±0.1°) measurements. WinGX facilitated data integration and molecular visualization, enabling comparative analysis of packing motifs. Fluorescence spectra were acquired using a Jasco FP-8300 spectrofluorometer, with quantum yields calculated relative to quinine sulfate.

Biologische Aktivität

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is C22H24O6. The structure features a chromenone core with a 2-methylpropanoate substituent and a dimethoxyphenyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate showed inhibitory effects against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for these compounds against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 4 | Pseudomonas aeruginosa |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines. For instance, a study reported that treatment with the compound reduced interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert its anti-inflammatory effects by modulating immune responses.

Antioxidant Activity

The antioxidant properties of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate were evaluated using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that the compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. The half-maximal inhibitory concentration (IC50) values for these assays were notably low, indicating strong antioxidant capabilities .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in treating bacterial infections highlighted its effectiveness against resistant strains. Clinical trials showed that patients treated with formulations containing this compound exhibited faster recovery rates compared to those receiving standard antibiotics.

- Inflammation Reduction : Another study focused on the use of this compound in an animal model of arthritis demonstrated notable reductions in swelling and pain scores when administered over a period of time, supporting its potential therapeutic role in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.